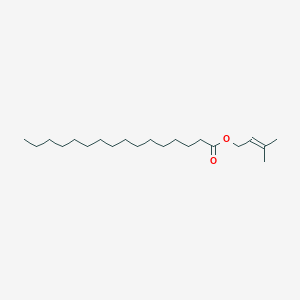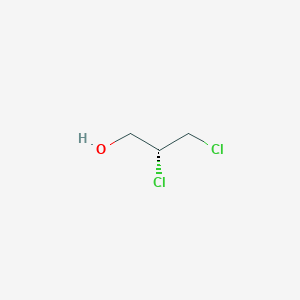
(r)-2,3-Dichloro-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,3-Dichloro-1-propanol is an organic compound with the molecular formula C3H6Cl2O It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-2,3-Dichloro-1-propanol can be synthesized through several methods. One common method involves the reaction of glycerol with hydrochloric acid in the presence of a catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the chlorination of 1,2-propanediol using thionyl chloride or phosphorus trichloride. This reaction also requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
In industrial settings, ®-2,3-Dichloro-1-propanol is often produced through the chlorination of propylene oxide. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dichloropropionic acid.
Reduction: Reduction of ®-2,3-Dichloro-1-propanol can yield 2,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like water or alcohols.
Major Products
Oxidation: 2,3-Dichloropropionic acid.
Reduction: 2,3-Dichloropropane.
Substitution: Depending on the nucleophile, products can include 2,3-dihydroxypropanol or 2,3-diaminopropanol.
Applications De Recherche Scientifique
®-2,3-Dichloro-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2,3-Dichloro-1-propanol involves its interaction with various molecular targets. In biochemical reactions, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This can lead to modifications in the structure and function of these biomolecules, which is useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-propanol: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloropropionic acid: An oxidized form of ®-2,3-Dichloro-1-propanol.
2,3-Dichloropropane: A reduced form of ®-2,3-Dichloro-1-propanol.
Uniqueness
®-2,3-Dichloro-1-propanol is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of chiral pharmaceuticals, where the specific orientation of atoms can significantly impact the drug’s efficacy and safety.
Propriétés
Numéro CAS |
78692-89-4 |
|---|---|
Formule moléculaire |
C3H6Cl2O |
Poids moléculaire |
128.98 g/mol |
Nom IUPAC |
(2R)-2,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m0/s1 |
Clé InChI |
ZXCYIJGIGSDJQQ-VKHMYHEASA-N |
SMILES isomérique |
C([C@H](CCl)Cl)O |
SMILES canonique |
C(C(CCl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
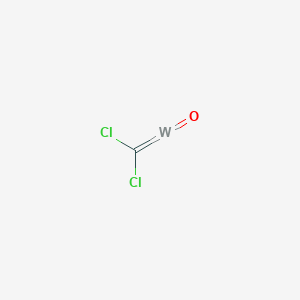
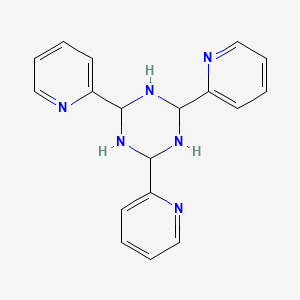
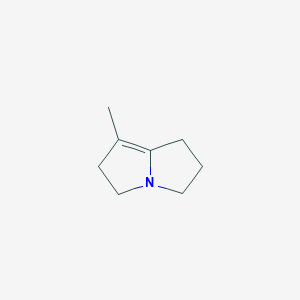
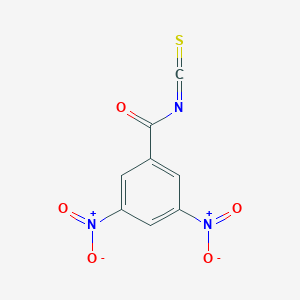
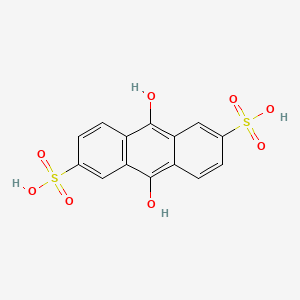

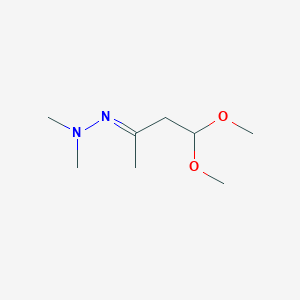
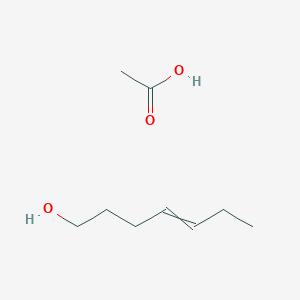
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
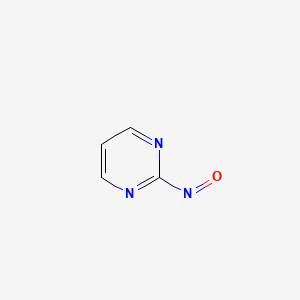
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
